molecular formula C15H19NO4 B12168189 N-(4-methoxybenzyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide

N-(4-methoxybenzyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide

Cat. No.: B12168189
M. Wt: 277.31 g/mol
InChI Key: OBHQRQUDIVRVHD-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide is a synthetic organic compound featuring a tetrahydrofuran (THF) ring substituted with two methyl groups at the 2-position, a ketone at the 5-position, and a carboxamide moiety linked to a 4-methoxybenzyl group. The 4-methoxybenzyl substituent is a common motif in medicinal chemistry, often utilized to enhance lipophilicity or modulate metabolic stability . The THF ring introduces conformational rigidity, which can influence binding affinity in biological systems.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2,2-dimethyl-5-oxooxolane-3-carboxamide

InChI

InChI=1S/C15H19NO4/c1-15(2)12(8-13(17)20-15)14(18)16-9-10-4-6-11(19-3)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,16,18)

InChI Key

OBHQRQUDIVRVHD-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC(=O)O1)C(=O)NCC2=CC=C(C=C2)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxybenzyl Group: This step often involves the use of 4-methoxybenzyl chloride in the presence of a base to facilitate nucleophilic substitution.

    Formation of the Carboxamide Group: This can be done by reacting the intermediate with an amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions. While direct data for this compound is limited, analogous amides show predictable reactivity:

Reaction ConditionsProducts Observed (Analog Studies)Key Features
6M HCl, reflux (24–48 hrs)Tetrahydrofuran-3-carboxylic acid Amide → carboxylic acid conversion
NaOH (aq.), 80–100°CCorresponding ammonium saltBase-catalyzed hydrolysis
Enzymatic (e.g., amidase)Depends on enzyme specificityMild, selective cleavage

Oxidation of the Tetrahydrofuran Ring

The tetrahydrofuran moiety can undergo oxidation, particularly at the α-position to the carbonyl group. For example:

Oxidizing AgentReaction Outcome (Based on Structural Analogs)Notes
KMnO₄ (acidic conditions)Ring-opening to form dicarboxylic acidAggressive conditions
Ozone (O₃)Cleavage to generate ketone fragmentsRequires reductive workup
mCPBAEpoxidation of adjacent double bondsIf present in derivatives

Functionalization of the Methoxybenzyl Group

The para-methoxybenzyl (PMB) substituent participates in electrophilic aromatic substitution and deprotection reactions:

Reaction TypeConditionsProducts
DemethylationBBr₃, CH₂Cl₂, −78°C → RTHydroxybenzyl derivative
NitrationHNO₃/H₂SO₄, 0–5°CNitro-substituted aromatic ring
HydrogenolysisH₂/Pd-C, MeOHRemoval of PMB group

Nucleophilic Substitution at the Amide Nitrogen

The carboxamide nitrogen can act as a weak nucleophile in specific contexts:

ReagentReaction OutcomeExample Application
Alkyl halidesN-alkylation to form ureasModifies pharmacokinetics
Acyl chloridesFormation of bis-amidesEnhances lipophilicity

Ring-Opening Reactions

The tetrahydrofuran ring is susceptible to ring-opening under nucleophilic or acidic conditions:

ConditionsProductsMechanism
H₂O/H⁺ (protic acid)Linear keto-acid derivativeAcid-catalyzed hydrolysis
Grignard reagentsAlcohol adductsNucleophilic attack at carbonyl

Stability Under Thermal and Photolytic Conditions

Studies on structurally related tetrahydrofuran derivatives reveal:

ConditionObserved DegradationMitigation Strategy
>150°C (thermal)Dehydration to furan derivativesUse inert atmospheres
UV light (254 nm)Radical-mediated oxidationStore in amber glass

Catalytic Transformations

Transition-metal catalysis enables selective modifications:

Catalyst SystemReactionYield (Analog Data)
Pd(PPh₃)₄, CO atmosphereCarbonylation at α-position65–72%
Ru-based complexesAsymmetric hydrogenationEnantiomeric excess >90%

Scientific Research Applications

Anticancer Activity

N-(4-methoxybenzyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide has shown promising results in anticancer research. The compound's structure allows it to interact with specific cellular targets involved in cancer progression.

  • Mechanism of Action : Studies indicate that it may inhibit enzymes critical for tumor growth and metastasis. The thiadiazole moiety within related compounds has been linked to targeting metabolic pathways associated with cancer cells .

Inhibition of Matrix Metalloproteinases

Research has highlighted the potential of this compound as a matrix metalloproteinase (MMP) inhibitor, which could be beneficial in treating conditions like osteoarthritis. MMPs play a crucial role in the degradation of cartilage, and their inhibition can help preserve joint integrity .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and applications of compounds related to this compound:

Compound NameStructural FeaturesUnique AspectsApplications
5-Aryl-1,3,4-thiadiazole DerivativesThiadiazole ring with various substituentsKnown for anticancer propertiesCancer treatment
4-Methoxyphenyl ThiadiazolesSimilar thiadiazole structureEnhanced lipid solubilityDrug development
Benzyl ThiadiazolesContains benzyl substituentsVariability in biological activityPharmacological studies

Case Studies

  • Anticancer Research : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .
  • Joint Health Applications : In preclinical models for osteoarthritis, the compound showed promise as an MMP inhibitor, leading to reduced cartilage degradation and improved joint function .

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The methoxybenzyl group can interact with hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

The tetrahydrofuran (THF) ring in the target compound differentiates it from related benzofuran or tetrahydropyrimidine derivatives. For example:

  • : A tetrahydropyrimidine-based compound incorporates a 4-methoxybenzyl group but features a more complex piperidine-aryl acetamide framework .
  • : A benzofuran derivative with sulfonamide and cyclopropyl substituents highlights the role of aromatic systems in π-π stacking interactions, unlike the non-aromatic THF core in the target compound .

Substituent Analysis

  • 4-Methoxybenzyl Group : Present in both the target compound and ’s molecule, this group is associated with increased lipophilicity (logP ~2.5–3.0) and may serve as a metabolically stable alternative to unsubstituted benzyl groups.

Physicochemical Properties (Hypothetical Data Table)

Property Target Compound Compound Compound
Molecular Weight ~307.4 g/mol ~650.1 g/mol ~850.3 g/mol
logP (Predicted) 2.8 4.2 5.0
Key Functional Groups THF, Carboxamide, Methoxybenzyl Tetrahydropyrimidine, Acetamide Benzofuran, Sulfonamide
Solubility (aq., mg/mL) Low (~0.1) Very Low (<0.01) Insoluble

Biological Activity

N-(4-methoxybenzyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide (CAS Number: 1676027-43-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₁₅H₁₉NO₄
Molecular Weight277.31 g/mol
CAS Number1676027-43-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the tetrahydrofuran ring followed by the introduction of the methoxybenzyl group. Specific catalysts and solvents are employed to enhance yield and purity. The methods can vary significantly based on desired modifications and scale of production .

Anticancer Properties

Recent studies have indicated that derivatives of tetrahydrofuran compounds exhibit significant anticancer activity. For instance, related compounds have shown promising results against various cancer cell lines, including A-549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The IC50 values for some derivatives ranged from 0.02 to 0.08 μmol/mL, comparable to standard chemotherapeutic agents like doxorubicin .

The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. It is hypothesized that this compound may inhibit certain enzymes or receptors involved in cancer cell proliferation and survival pathways. Further research is needed to elucidate the precise mechanisms at play .

Case Studies

  • In Vitro Studies : Research involving the compound has demonstrated its ability to induce apoptosis in cancer cell lines through various pathways, including oxidative stress mechanisms and modulation of apoptotic markers.
  • Metabolic Studies : A study utilizing zebrafish larvae as a model organism highlighted the metabolic pathways involved in the degradation of similar tetrahydrofuran derivatives, suggesting that such models could be beneficial for predicting human metabolic responses .
  • Comparative Analysis : In comparative studies with other known anticancer agents, this compound showed enhanced activity against certain resistant cancer cell lines, indicating potential as a lead compound for drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-methoxybenzyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide?

  • Methodological Answer : A common approach involves coupling 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid with 4-methoxybenzylamine using carbodiimide-based reagents (e.g., EDCl or DCC) in the presence of HOBt to activate the carboxylic acid. Solvent selection (e.g., DMF or dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Use a combination of 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline samples, single-crystal X-ray diffraction provides definitive structural validation, as demonstrated in analogous carboxamide studies .

Q. What analytical techniques are suitable for assessing purity?

  • Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm is standard. Purity >95% is achievable via recrystallization from ethanol/water mixtures. Differential scanning calorimetry (DSC) can detect polymorphic impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Methodological Answer : Employ design of experiments (DoE) to test variables like solvent polarity, catalyst loading, and reaction time. For example, replacing DMF with THF may reduce byproduct formation in coupling reactions. Kinetic studies using in-situ IR or HPLC monitoring can identify rate-limiting steps .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodological Answer : Standardize assay protocols (e.g., enzyme concentration, incubation time) and validate compound stability under assay conditions. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability tests) to confirm activity. Cross-reference with structurally similar compounds, such as N-(4-methoxybenzyl)formamide derivatives, to identify structure-activity relationships (SAR) .

Q. How can researchers investigate the compound’s metabolic stability for pharmacological applications?

  • Methodological Answer : Conduct liver microsomal assays (human or rodent) with LC-MS/MS quantification. Monitor phase I metabolites (e.g., demethylation or oxidation products). Compare with positive controls (e.g., verapamil) to assess intrinsic clearance rates .

Experimental Design & Data Analysis

Q. What in vitro models are appropriate for evaluating this compound’s anti-inflammatory potential?

  • Methodological Answer : Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA. Include dose-response curves (1–100 µM) and cytotoxicity controls (MTT assay). Reference analogs like 4-hydroxy-3-methoxy cinnamic acid derivatives for mechanistic insights .

Q. How can computational modeling predict interaction modes with target proteins?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using protein structures from the PDB (e.g., COX-2 or NF-κB). Validate predictions with mutagenesis studies on key binding residues. Compare results with experimental SAR data from related carboxamides .

Safety & Handling

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Follow GHS guidelines for skin/eye protection (Category 2A/2B hazards). Use fume hoods for weighing and synthesis. Waste disposal should comply with institutional policies for organic amides, with neutralization prior to incineration .

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